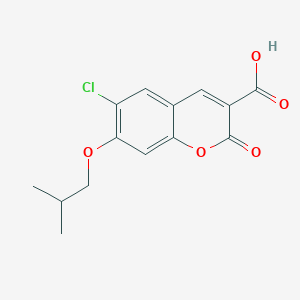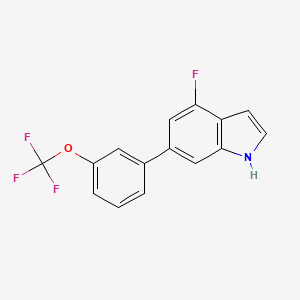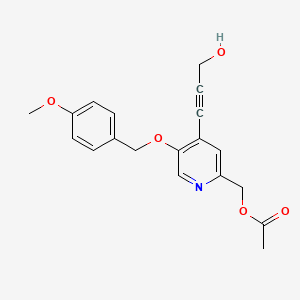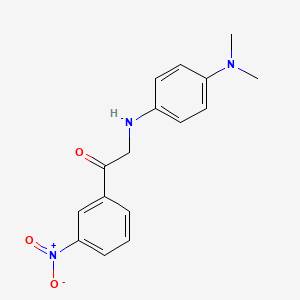
1-(3-Ethoxyquinoxalin-2-yl)piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Ethoxyquinoxalin-2-yl)piperidine-3-carboxylic acid is a complex organic compound that belongs to the class of quinoxaline derivatives. This compound is characterized by the presence of a quinoxaline ring substituted with an ethoxy group at the third position and a piperidine-3-carboxylic acid moiety at the second position. Quinoxaline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
The synthesis of 1-(3-Ethoxyquinoxalin-2-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of o-phenylenediamine with an appropriate dicarbonyl compound, such as ethyl glyoxalate, under acidic conditions.
Ethoxylation: The ethoxy group is introduced at the third position of the quinoxaline ring through an ethoxylation reaction using ethyl iodide and a base such as potassium carbonate.
Piperidine-3-carboxylic Acid Introduction: The piperidine-3-carboxylic acid moiety is introduced through a nucleophilic substitution reaction. This involves the reaction of the ethoxyquinoxaline intermediate with piperidine-3-carboxylic acid under basic conditions.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
1-(3-Ethoxyquinoxalin-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoxaline N-oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents such as ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions.
科学的研究の応用
1-(3-Ethoxyquinoxalin-2-yl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research has explored its potential as a therapeutic agent for neurological disorders, given its structural similarity to known bioactive quinoxaline derivatives.
Industry: It is used in the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 1-(3-Ethoxyquinoxalin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoxaline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells. The piperidine-3-carboxylic acid moiety may enhance the compound’s ability to cross the blood-brain barrier, making it a potential candidate for treating neurological disorders.
類似化合物との比較
1-(3-Ethoxyquinoxalin-2-yl)piperidine-3-carboxylic acid can be compared with other quinoxaline derivatives, such as:
1-(2-Aminoethyl)piperidine-3-carboxylic acid: This compound has a similar piperidine-3-carboxylic acid moiety but lacks the ethoxy group, resulting in different biological activities.
1-(3-Methoxyquinoxalin-2-yl)piperidine-3-carboxylic acid: The presence of a methoxy group instead of an ethoxy group can alter the compound’s reactivity and interaction with biological targets.
1-(3-Chloroquinoxalin-2-yl)piperidine-3-carboxylic acid:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C16H19N3O3 |
|---|---|
分子量 |
301.34 g/mol |
IUPAC名 |
1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C16H19N3O3/c1-2-22-15-14(17-12-7-3-4-8-13(12)18-15)19-9-5-6-11(10-19)16(20)21/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,20,21) |
InChIキー |
OJNPOOCCOOFQDG-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N,N-Dimethyl-3-(6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propan-1-amine hydrochloride](/img/structure/B11835474.png)
![3-[2-[2-[2-[2-[2-[(1E,3E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride](/img/structure/B11835477.png)


![(6S,8S,10R,13S,14S,17R)-17-(2-acetoxyacetyl)-6-fluoro-10,13-dimethyl-3-oxo-2,3,6,7,8,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11835488.png)






